

# sapanisertib AZD8055 mTORC1/2 inhibition comparison

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## Compound Focus: Sapanisertib

CAS No.: 1224844-38-5

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## mTORC1/2 Inhibitors Comparison

Feature	Sapanisertib (INK128, TAK-228, MLN0128)	AZD8055
Primary Target & Mechanism	ATP-competitive inhibitor of mTOR kinase; directly targets catalytic site of both mTORC1 & mTORC2 [1] [2] [3]	ATP-competitive inhibitor of mTOR kinase; directly targets catalytic site of both mTORC1 & mTORC2 [4] [5] [6]
Key Molecular Effects	Inhibits phosphorylation of mTORC1 substrates (4E-BP1, S6K1) & mTORC2 substrate (Akt at Ser473) [1] [3]	Inhibits phosphorylation of mTORC1 substrates (S6K1) & mTORC2 substrate (Akt at Ser473) [5]
Reported Potency (IC <sub>50</sub> )	Preclinical studies show activity in nanomolar (nM) range [1]	~0.8 nM (in cell-free assays); low nanomolar range in various cancer cell lines [6]
Indication & Efficacy	Preclinical efficacy in mucosal melanoma, medulloblastoma; synergizes with MEK inhibitor Trametinib [1] [3]	Strong anti-proliferative & pro-apoptotic effects in breast cancer, adult T-cell leukemia, other solid & hematologic tumors [4] [5]

Feature	Sapanisertib (INK128, TAK-228, MLN0128)	AZD8055
Key Differentiating Features	Component of 3rd-gen "RapaLink" molecules; investigated for crossing blood-brain barrier [2] [3]	High selectivity (>1000-fold) against PI3K isoforms, ATM, DNA-PK [6]; induces caspase-dependent apoptosis & autophagy [6]

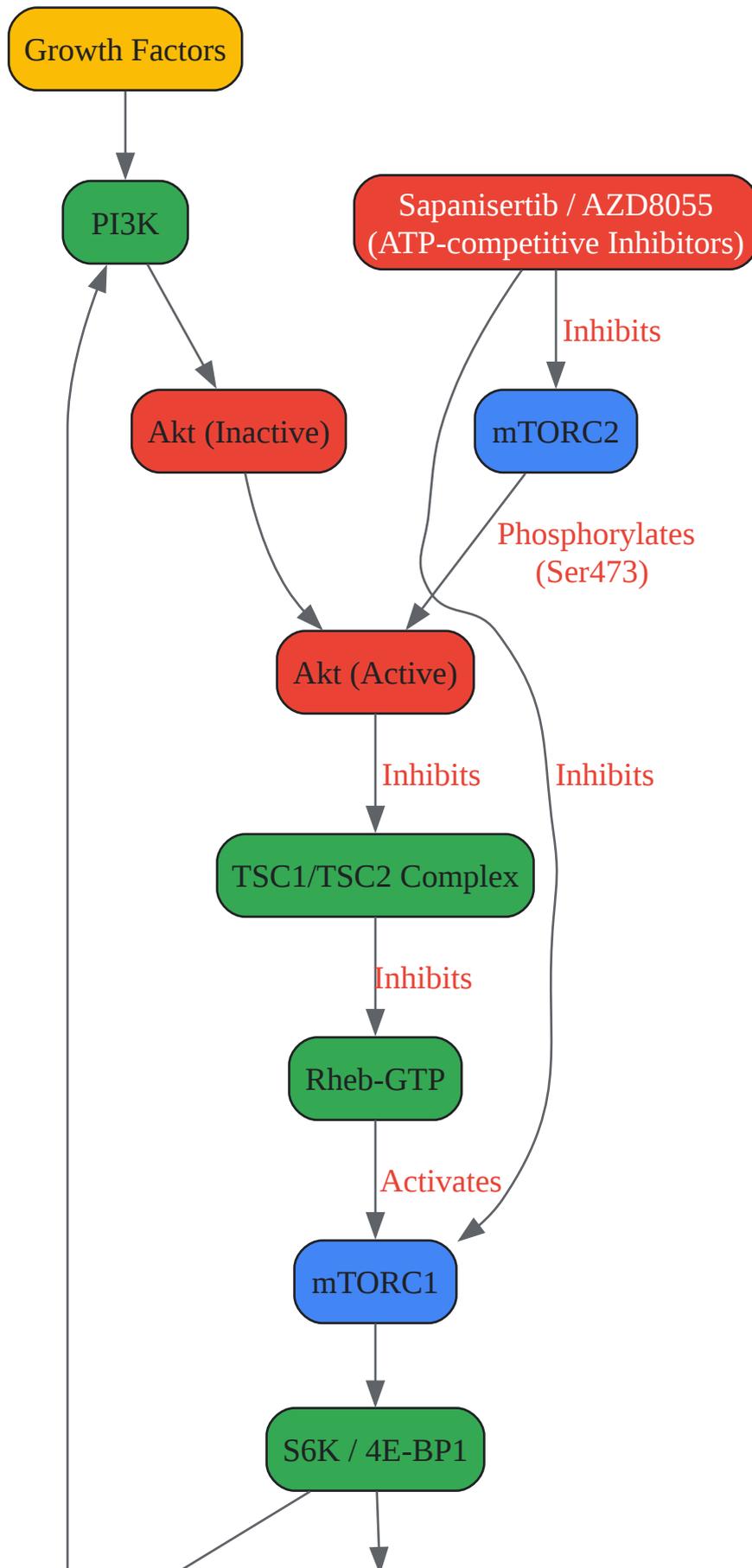
## Supporting Experimental Data & Protocols

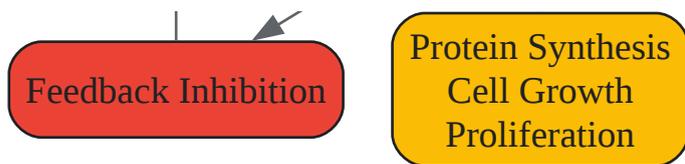
The conclusions in the table are supported by specific experimental findings:

- **Metabolic Impact in Breast Cancer:** A 2022 study used **1H NMR spectroscopy-based metabolomics** to compare AZD8055 and rapamycin in MDA-MB-231 and MDA-MB-453 cell lines. The half-inhibitory concentration of AZD8055 was almost one-tenth that of rapamycin, and it more potently inhibited glycolysis and reduced glucose consumption [4].
- **Efficacy in Blood Cancers:** A 2017 study on Adult T-cell Leukemia (ATL) demonstrated that AZD8055 and another dual inhibitor, PP242, inhibited cell proliferation by inducing **G1-phase cell cycle arrest and subsequent apoptosis**. This effect was superior to mTORC1-only inhibitors (rapamycin, everolimus). AZD8055 also significantly inhibited the growth of ATL-cell xenografts in mouse models *in vivo* [5].
- **Combination Therapy in Melanoma:** A 2020 preclinical study on mucosal melanoma (MM) demonstrated that the combination of **Sapanisertib** and the MEK inhibitor Trametinib **synergistically reduced cell survival** in canine MM cell lines. This combination, using a staggered dosing schedule, was optimal for limiting primary MM xenograft growth and tumor dissemination in a mouse metastasis model [1].

## mTOR Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the mTOR signaling pathway and the mechanism of action for ATP-competitive inhibitors like **Sapanisertib** and AZD8055.





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The diagram shows that **Sapanisertib** and AZD8055 work by **simultaneously inhibiting both mTORC1 and mTORC2**. This is a key advantage over first-generation inhibitors like rapamycin, which only partially block mTORC1. By targeting the ATP-binding site in the kinase domain of mTOR, these drugs:

- **Completely suppress mTORC1 signaling**, preventing the phosphorylation of its downstream effectors S6K1 and 4E-BP1, which are crucial for protein synthesis and cell growth [7] [8].
- **Directly inhibit mTORC2**, blocking its ability to phosphorylate and fully activate Akt at Ser473. This prevents the pro-survival signals that can paradoxically be triggered by rapamycin and its analogs [7] [5] [9].

## Conclusion for Research Applications

When deciding between these inhibitors for your research, consider these points:

- **For Broad-Spectrum Preclinical Efficacy:** Both compounds are highly potent and have demonstrated robust efficacy across a wide range of cancer cell lines and xenograft models [4] [5] [6].
- **For Combination Therapy Strategies:** **Sapanisertib** has promising *in vivo* data showing synergistic effects when combined with a MEK inhibitor (Trametinib), suggesting a viable path for tackling signal transduction pathway crosstalk and resistance [1].
- **For High Selectivity:** AZD8055 is noted for its excellent selectivity profile against related kinases like PI3K isoforms, which can help minimize off-target effects in experimental settings and aid in the interpretation of results [6].

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